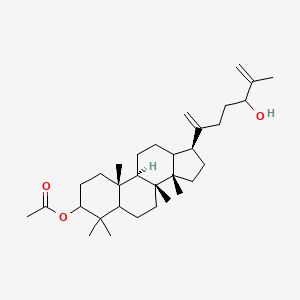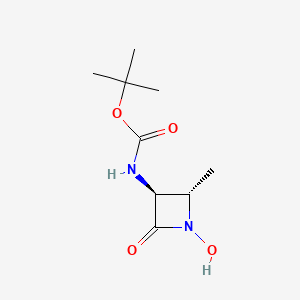
(3s-4s)-3-(t-Butyloxycarbonylamino)-1-hydroxy-4-methyl-2-azetidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3s-4s)-3-(t-Butyloxycarbonylamino)-1-hydroxy-4-methyl-2-azetidinone, commonly known as Boc-4-OH, is a chemical compound used in scientific research. It belongs to the class of azetidinone compounds and has a molecular weight of 233.28 g/mol. Boc-4-OH is a white crystalline powder that is soluble in water, ethanol, and methanol.
Wirkmechanismus
The mechanism of action of Boc-4-OH is not well understood. However, it is believed to inhibit the activity of proteases. Proteases are enzymes that break down proteins and are essential for various biological processes. Inhibition of protease activity can lead to the inhibition of viral replication and bacterial growth.
Biochemical and Physiological Effects:
Boc-4-OH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HIV protease, which is essential for viral replication. Boc-4-OH has also been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, Boc-4-OH has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-4-OH has various advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other chiral auxiliaries. However, Boc-4-OH has some limitations. It is not suitable for use in vivo due to its toxicity. It also has limited solubility in some solvents, which can make it difficult to work with.
Zukünftige Richtungen
There are various future directions for the use of Boc-4-OH in scientific research. One direction is the synthesis of new biologically active compounds using Boc-4-OH as a building block. Another direction is the development of new methods for the synthesis of Boc-4-OH and other azetidinone compounds. Additionally, the mechanism of action of Boc-4-OH and its effects on various biological processes need to be further studied.
Synthesemethoden
Boc-4-OH can be synthesized using various methods. One of the most common methods is the reaction between 4-methyl-2-oxoazetidine-3-carboxylic acid and t-butoxycarbonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Boc-4-OH has various applications in scientific research. It is commonly used as a building block in the synthesis of other azetidinone compounds. It is also used as a chiral auxiliary in asymmetric synthesis. Boc-4-OH has been used in the synthesis of various biologically active compounds such as HIV protease inhibitors, antibacterial agents, and antifungal agents.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-5-6(7(12)11(5)14)10-8(13)15-9(2,3)4/h5-6,14H,1-4H3,(H,10,13)/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHJMVYSNXQXKI-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

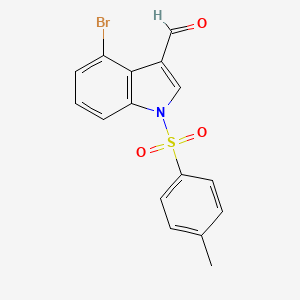
![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[4-(dithiocarboxy)-1-piperazinyl]-6-fluoro-1,4-dihydro-4](/img/no-structure.png)

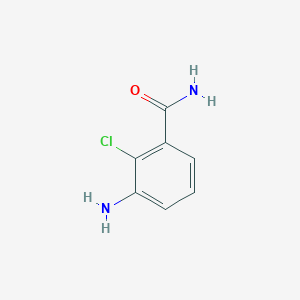
![5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148761.png)
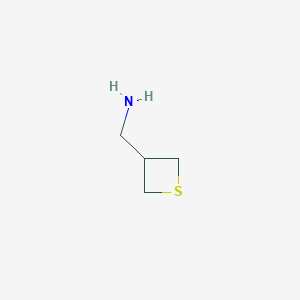
![5-(7-(6-Chloropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyriMidin-6-yl)-3-Methylisoxazole](/img/structure/B1148763.png)

